molecular formula C12H11ClN2O B2893441 {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine CAS No. 870062-35-4

{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine

Cat. No.: B2893441
CAS No.: 870062-35-4
M. Wt: 234.68
InChI Key: SHJOKOUFQANERP-UHFFFAOYSA-N
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Description

{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine is a chemical compound with a complex structure that includes a chloropyridine moiety and a phenylmethanamine group

Scientific Research Applications

Chemistry

In chemistry, {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor studies. It can bind to specific receptors and help in understanding their function and structure .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications in these industries .

Safety and Hazards

The safety information for “{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine are currently unknown. This compound is a derivative of pyridine, which is often used in the synthesis of various pharmaceuticals and agrochemicals

Mode of Action

It’s known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The presence of the chloro group might enhance the lipophilicity of the compound, potentially influencing its interaction with targets.

Biochemical Pathways

Pyridine derivatives are involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction

Pharmacokinetics

The compound’s physicochemical properties suggest it might have high gi absorption and bbb permeability . Its lipophilicity could also influence its distribution and metabolism. More research is needed to confirm these predictions and understand their impact on the compound’s bioavailability.

Result of Action

Given its structural similarity to other pyridine derivatives, it might have potential antiproliferative activity against certain cancer cell lines . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . Additionally, the compound’s environmental persistence and potential for bioaccumulation could impact its long-term effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine typically involves the reaction of 5-chloropyridine-2-ol with 3-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanol
  • {3-[(5-Chloropyridin-2-yl)oxy]phenyl}acetic acid
  • {3-[(5-Chloropyridin-2-yl)oxy]phenyl}ethanamine

Uniqueness

{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine is unique due to its specific combination of a chloropyridine moiety and a phenylmethanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

IUPAC Name

[3-(5-chloropyridin-2-yl)oxyphenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-4-5-12(15-8-10)16-11-3-1-2-9(6-11)7-14/h1-6,8H,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJOKOUFQANERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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